N'-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)decanohydrazide
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Overview
Description
N’-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)decanohydrazide is a synthetic organic compound characterized by its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)decanohydrazide typically involves a multi-step process:
Formation of the Benzylidene Intermediate: The initial step involves the reaction of 4-chlorobenzyl alcohol with 3-ethoxybenzaldehyde in the presence of an acid catalyst to form the benzylidene intermediate.
Hydrazide Formation: The benzylidene intermediate is then reacted with decanohydrazide under reflux conditions in an appropriate solvent, such as ethanol or methanol, to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N’-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)decanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, especially under basic conditions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
N’-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)decanohydrazide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N’-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)decanohydrazide exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N’-(3-((4-Chlorobenzyl)oxy)benzylidene)decanohydrazide
- N’-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)decanohydrazide
Uniqueness
N’-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)decanohydrazide is unique due to the presence of both the 4-chlorobenzyl and 3-ethoxybenzylidene groups, which confer specific chemical reactivity and potential biological activity. Its structural features distinguish it from other similar compounds, making it a valuable molecule for various research and industrial applications.
Properties
CAS No. |
767307-68-6 |
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Molecular Formula |
C26H35ClN2O3 |
Molecular Weight |
459.0 g/mol |
IUPAC Name |
N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]decanamide |
InChI |
InChI=1S/C26H35ClN2O3/c1-3-5-6-7-8-9-10-11-26(30)29-28-19-22-14-17-24(25(18-22)31-4-2)32-20-21-12-15-23(27)16-13-21/h12-19H,3-11,20H2,1-2H3,(H,29,30)/b28-19+ |
InChI Key |
YQUGBIBPCZLFHU-TURZUDJPSA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)N/N=C/C1=CC(=C(C=C1)OCC2=CC=C(C=C2)Cl)OCC |
Canonical SMILES |
CCCCCCCCCC(=O)NN=CC1=CC(=C(C=C1)OCC2=CC=C(C=C2)Cl)OCC |
Origin of Product |
United States |
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